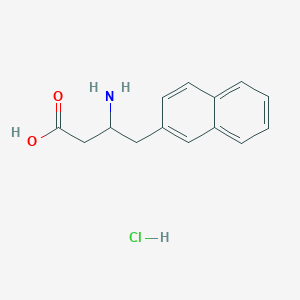

(R)-3-Amino-4-(2-naphthyl)-butyric acid hydrochloride

Description

Structural Characterization and Stereochemical Significance

The compound features a four-carbon chain with an amino group at the β-position (C3) and a 2-naphthyl group at the γ-position (C4). The hydrochloride salt enhances solubility in polar solvents while preserving the compound’s stability. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₆ClNO₂ |

| Molecular weight | 265.74 g/mol |

| Configuration at C3 | R |

| Naphthyl substituent position | 2 (β-naphthalene) |

The stereochemical integrity at C3 is critical for biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the R-configuration, with the naphthyl group adopting a planar orientation that minimizes steric hindrance. The hydrochloride counterion forms ionic interactions with the amino group, stabilizing the zwitterionic structure in aqueous media.

Nomenclature and IUPAC Classification

Following IUPAC guidelines, the systematic name is (R)-3-ammonio-4-(naphthalen-2-yl)butanoate chloride . The numbering prioritizes the carboxylic acid as position 1, with the amino group at position 3 and the naphthyl group at position 4. The R descriptor reflects the C3 stereochemistry, assigned using the Cahn-Ingold-Prelog rules.

Alternative nomenclature includes:

- (R)-3-Amino-4-(2-naphthyl)butyric acid hydrochloride (common trivial name)

- β-(2-Naphthyl)-D-β-aminobutyric acid hydrochloride (obsolete Fischer projection terminology)

The Boc-protected precursor, Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid (CAS 219297-10-6), is frequently cited in peptide synthesis literature.

Historical Context in Chiral Amino Acid Derivative Research

The compound emerged during the late 20th century as researchers sought non-proteinogenic amino acids with enhanced aromatic stacking capabilities. Early syntheses relied on resolution of racemic mixtures using chiral acids, yielding low enantiomeric excess (ee). Advances in asymmetric catalysis, particularly the use of cinchona alkaloids, enabled enantioselective aminations with >90% ee by the 2010s.

Notable milestones include:

- 1990s : First reported synthesis via Friedel-Crafts alkylation of 2-naphthol with β-lactams.

- 2005 : Introduction of enzymatic resolution methods using acylase I for industrial-scale production.

- 2021 : Biomimetic -proton shift strategies for synthesizing β,β-difluoro-α-amino acid analogs, highlighting the versatility of naphthyl-substituted backbones.

The compound’s rigid naphthyl group has been leveraged to engineer protease-resistant peptides and allosteric enzyme modulators, cementing its role in modern drug discovery.

Properties

IUPAC Name |

3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSJJEOZKOCDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Synthesis via Catalytic Reduction and Chiral Resolution

Sodium Borohydride Reduction with Lewis Acid-Crown Ether Systems

A patented method employs sodium borohydride (NaBH₄) in the presence of Lewis acids (e.g., ZnCl₂) and crown ethers (e.g., 18-crown-6) to reduce 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate intermediates. The crown ether enhances sodium borohydride’s solubility and reactivity, achieving >90% conversion at 20–30°C. The intermediate is then subjected to a chiral resolution step using amino alcohol ligands (e.g., β-naphthyl-derived ligands) to induce enantiomeric excess (ee) >99%.

Key Reaction Conditions:

Asymmetric Hydrogenation with Transition Metal Catalysts

An alternative approach utilizes palladium or nickel catalysts under hydrogen pressure (5–10 bar) to hydrogenate α,β-unsaturated esters. This method avoids hazardous reagents but requires high-pressure equipment. The ee ranges from 92–97%, necessitating further recrystallization to achieve pharmacopeial standards.

BOC-Protected Intermediate Route

Synthesis of BOC-(R)-3-Amino-4-(2-Naphthyl)-Butyric Acid

A scalable method involves protecting the amino group with tert-butoxycarbonyl (BOC) before introducing the naphthyl moiety. The BOC group is introduced via reaction with di-tert-butyl dicarbonate in dichloromethane, followed by Friedel-Crafts acylation with 2-naphthoyl chloride. Hydrolysis with hydrochloric acid yields the hydrochloride salt.

Optimization Insights:

Friedel-Crafts Acylation and Subsequent Functionalization

Naphthyl Group Introduction

2-Naphthylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts acylation with (R)-2-amino-1-butanol. The amide intermediate is hydrolyzed under acidic conditions (HCl, 60°C) to yield the target compound.

Reaction Parameters:

- Temperature : 60–70°C for hydrolysis.

- Chiral Purity : 98% ee after recrystallization.

Industrial-Scale Production Methods

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2-naphthyl)-butyric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

(R)-3-Amino-4-(2-naphthyl)-butyric acid hydrochloride serves as a valuable building block in organic synthesis for complex molecules. Its unique structure allows for diverse chemical reactions, making it useful in:

- Synthesis of Peptides: As a precursor for peptide synthesis due to its amine and carboxylic acid functional groups.

- Catalytic Reactions: Utilized in asymmetric synthesis to produce enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its interactions within biochemical pathways:

- Enzyme Inhibition: It has been shown to inhibit key enzymes, such as squalene synthase, with an IC₅₀ value of 90 nM, indicating potential applications in cholesterol biosynthesis modulation.

- Neurotransmitter Modulation: The compound may influence gamma-aminobutyric acid (GABA) receptors, suggesting its role as an anxiolytic or neuroprotective agent.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Drug Development: Investigated as a precursor for new medications targeting metabolic disorders and cancer therapy.

- Neurological Disorders: Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and depression.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity:

- Squalene Synthase Inhibition: Demonstrated inhibition highlights its potential role in cholesterol regulation.

- Neuroprotective Effects: Studies suggest it may protect neurons from damage and enhance synaptic transmission.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-naphthyl)-butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Aryl Derivatives

Key Compounds :

(R)-3-Amino-4-(1-naphthyl)butyric acid hydrochloride (CAS 269398-88-1, ) Structure: Naphthalene substituent at position 1 (vs. 2 in the target compound). Impact: The 1-naphthyl isomer may exhibit altered steric interactions and solubility due to the planar vs. angular arrangement of the naphthalene ring.

(R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride (CAS 268734-28-7, ) Substituent: Chlorine at the ortho position of phenyl.

Table 1: Aryl-Substituted Analogs Comparison

*Calculated based on structural data.

Positional Isomers and Functional Group Variations

(R)-4-Amino-3-phenylbutyric acid hydrochloride (CAS 3060-41-1, ) Structure: Amino group at position 4, phenyl at position 3. Impact: Positional isomerism alters hydrogen-bonding capacity and spatial orientation, affecting receptor binding in biological assays .

(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS 269396-66-9, ) Substituent: 3-Pyridyl (heteroaromatic) and Fmoc-protected amino group. Effect: The pyridyl group introduces basicity, while Fmoc protection enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis .

Heteroaromatic and Alkyl-Substituted Analogs

(R)-3-Amino-4-(2-furyl)butanoic acid hydrochloride (CAS 270596-32-2, ) Substituent: Furyl (oxygen-containing heterocycle).

(R)-3-Amino-4-(3-methylphenyl)butyric acid hydrochloride (CAS 270062-92-5, ) Substituent: 3-Methylphenyl. Impact: Methyl group enhances electron density on the ring, possibly increasing metabolic stability but reducing reactivity compared to halogenated analogs .

Biological Activity

(R)-3-Amino-4-(2-naphthyl)-butyric acid hydrochloride, also known as (R)-Naphthylalanine, is a chiral amino acid derivative with significant implications in biochemical research and potential therapeutic applications. This compound has garnered attention for its biological activity, particularly in the context of neurological disorders and peptide synthesis.

- Molecular Formula : C₁₉H₂₃ClN₂O₄

- Molar Mass : 369.85 g/mol

- Structure : Characterized by the presence of a naphthyl group which contributes to its unique biological properties.

This compound is primarily recognized for its role as a GABA receptor modulator. GABA (gamma-aminobutyric acid) is a crucial neurotransmitter in the central nervous system that plays a vital role in inhibiting neuronal excitability throughout the nervous system. The compound's interaction with GABA receptors suggests potential applications in treating neurological disorders such as anxiety, epilepsy, and other conditions characterized by excessive neuronal activity.

Biological Activities

-

Neurological Effects :

- Research indicates that this compound can enhance GABAergic transmission, leading to anxiolytic effects. Studies have shown that compounds affecting GABA receptors can significantly reduce anxiety-like behavior in animal models.

-

Peptide Synthesis :

- This compound serves as a valuable building block in peptide synthesis due to its ability to influence the properties of peptides. Incorporating (R)-3-Amino-4-(2-naphthyl)-butyric acid into peptides can enhance their stability and biological activity, making it a useful tool for researchers developing peptide-based therapeutics .

- Antioxidant Activity :

Case Study 1: GABA Receptor Modulation

A study explored the effects of (R)-3-Amino-4-(2-naphthyl)-butyric acid on GABA receptor activity using in vitro assays. The results demonstrated a significant increase in GABA-induced currents, indicating enhanced receptor activation. This modulation could lead to therapeutic applications for anxiety and seizure disorders.

Case Study 2: Peptide Therapeutics

In another investigation, researchers synthesized peptides containing (R)-3-Amino-4-(2-naphthyl)-butyric acid to evaluate their efficacy against various biological targets. The modified peptides exhibited improved binding affinities and biological activities compared to their unmodified counterparts, highlighting the compound's potential in drug design.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Boc-L-Tyrosine | Contains a phenolic hydroxyl group | Important for neurotransmitter synthesis |

| Boc-L-Valine | Branched-chain amino acid | Essential for protein synthesis |

| Boc-D-Alanine | Simple structure with a methyl group | Commonly used in peptidomimetics |

| (R)-3-Amino-4-(2-naphthyl)-butyric acid | Naphthyl moiety enhances aromatic interactions | Modulates GABA receptor activity |

The unique naphthyl moiety of (R)-3-Amino-4-(2-naphthyl)-butyric acid distinguishes it from other amino acids, providing enhanced interactions that can significantly influence peptide characteristics and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.